molecular formula C16H26N2O2 B8043114 2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate

2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate

Cat. No.: B8043114
M. Wt: 278.39 g/mol
InChI Key: BVRYXWVLXYFKIB-UHFFFAOYSA-N
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Description

2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate typically involves the reaction of N-ethyl-3-methylaniline with ethyl chloroformate, followed by the addition of N-butylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and advanced purification techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interact with cellular proteins, altering their function and leading to therapeutic outcomes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt
  • N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt
  • Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate

Uniqueness

2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate stands out due to its unique combination of aniline and carbamate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(N-ethyl-3-methylanilino)ethyl N-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-6-10-17-16(19)20-12-11-18(5-2)15-9-7-8-14(3)13-15/h7-9,13H,4-6,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRYXWVLXYFKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCN(CC)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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